6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one
Description
6-Methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic 2H-pyran-2-one derivative characterized by a methyl group at position 6 and a picolinoylpiperidinyloxy substituent at position 4.
Properties
IUPAC Name |
6-methyl-4-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-10-14(11-16(20)22-12)23-13-5-8-19(9-6-13)17(21)15-4-2-3-7-18-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDKRNNMQIEHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one, also known by its IUPAC name 6-methyl-4-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyran-2-one, is a compound with significant potential in medicinal chemistry. Its molecular formula is C17H18N2O4, and it has a molecular weight of approximately 314.34 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the context of neuropharmacology and cancer research.
The biological activity of 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an allosteric modulator for certain receptors, influencing neurotransmitter dynamics and potentially offering therapeutic benefits for neurocognitive disorders.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Neuroprotective Effects : It has been shown to enhance cognitive function in preclinical models by modulating cholinergic signaling.
- Antitumor Activity : In vitro studies have demonstrated the ability of this compound to inhibit proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Table 2: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| Purity | ≥ 95% |
Case Study 1: Neuroprotective Effects
A study published in PubMed evaluated the neuroprotective effects of 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one on cognitive impairment induced by neurotoxic agents. The results indicated a significant improvement in memory retention and learning capabilities in treated groups compared to controls. The mechanism was hypothesized to involve modulation of the M4 muscarinic acetylcholine receptor.
Case Study 2: Antitumor Activity
In another investigation, the compound was tested against several human cancer cell lines, including breast and prostate cancer. The findings revealed that treatment with 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one resulted in reduced cell viability and induced apoptosis through caspase activation pathways. These results suggest a promising role for this compound in cancer therapeutics.
Research Findings
Recent studies highlight the need for further exploration into the structure-activity relationship (SAR) of this compound. Understanding how modifications to its chemical structure affect biological activity could lead to the development of more potent derivatives with enhanced therapeutic profiles.
Future Directions
Ongoing research is focused on:
- Optimizing Synthesis : Developing more efficient synthetic routes to produce this compound and its analogs.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Investigating detailed mechanisms of action at the molecular level to identify potential biomarkers for response.
Comparison with Similar Compounds
Comparison with Similar 2H-Pyran-2-One Derivatives
The biological and chemical properties of 2H-pyran-2-ones are highly dependent on substituent patterns at positions 4 and 6. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
*Note: The molecular formula of the target compound is inferred as C₁₈H₂₀N₂O₄ based on structural analogs but requires experimental confirmation.
Key Findings from Structural Comparisons
Position 6 Substituents :
- Alkyl Chains : Longer chains (e.g., heptyl) enhance antifungal activity against Botrytis cinerea but may reduce solubility .
- Unsaturated Chains : (E)-Pent-1-en-1-yl and 1-penten-1-yl groups introduce phytotoxic and antitumor effects, likely due to increased electrophilicity .
- Aromatic Groups : Phenylethyl or tolyl-ethenyl substituents (e.g., in and ) improve binding to hydrophobic enzyme pockets, enhancing cytotoxicity or standardization challenges in herbal extracts .
Methoxy Groups: Found in Echinacea tinctures, these substituents contribute to variability in herbal preparation efficacy . Complex Heterocycles: The picolinoylpiperidinyloxy group in the target compound likely enhances selectivity for neurological or microbial targets due to piperidine’s affinity for amine receptors .
Pharmacological Activities: Antifungal: 6-Pentyl and 6-heptyl derivatives show strong activity, while the target compound’s methyl group may limit potency unless the picolinoylpiperidine moiety compensates . Anti-HIV and Anticancer: 4-Hydroxy derivatives are implicated in HIV protease and tumor growth inhibition, but steric bulk in the target compound’s substituents may alter these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
